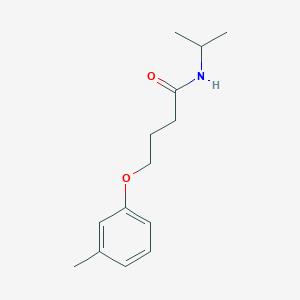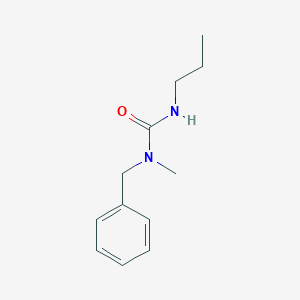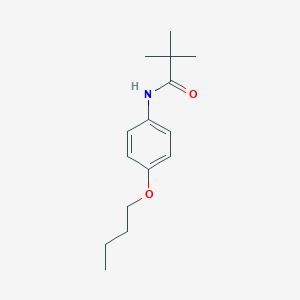
N-(2,4-dichlorophenyl)-2-propoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2,4-dichlorophenyl)-2-propoxybenzamide, also known as propofol, is a commonly used intravenous anesthetic agent. It was first synthesized in 1977 by Dr. John B. Glen at Imperial Chemical Industries in the United Kingdom. Since then, propofol has become a staple in the field of anesthesia due to its rapid onset, short duration of action, and favorable side effect profile. Synthesis Method: Propofol is synthesized through a multi-step process that involves the reaction of 2,6-diisopropylphenol with propionaldehyde in the presence of a base catalyst. The resulting product is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2,4-dichloroaniline to form propofol. Scientific Research Application: Propofol has been extensively studied for its anesthetic properties and has been found to be effective in a wide range of surgical procedures. Additionally, propofol has been shown to have neuroprotective effects, making it a promising candidate for use in the treatment of neurological disorders such as stroke and traumatic brain injury. Mechanism of Action: Propofol acts as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of GABA and leading to a decrease in neuronal excitability. This results in a state of general anesthesia characterized by loss of consciousness, amnesia, and analgesia. Biochemical and Physiological Effects: Propofol has a number of effects on the body, including decreased heart rate and blood pressure, respiratory depression, and decreased cerebral blood flow. It has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective properties. Advantages and Limitations for Lab Experiments: Propofol is a commonly used anesthetic agent in laboratory experiments due to its rapid onset and short duration of action. However, it can be difficult to control the depth of anesthesia with propofol, and it has been associated with respiratory depression and hypotension in some animal models. Future Directions: There are a number of potential future directions for research on propofol. One area of interest is the development of new formulations of propofol that may have improved pharmacokinetic properties or reduced side effects. Additionally, there is ongoing research into the neuroprotective effects of propofol and its potential use in the treatment of neurological disorders. Finally, there is interest in exploring the use of propofol as a sedative agent in non-anesthetic settings, such as the intensive care unit.
Eigenschaften
Produktname |
N-(2,4-dichlorophenyl)-2-propoxybenzamide |
|---|---|
Molekularformel |
C16H15Cl2NO2 |
Molekulargewicht |
324.2 g/mol |
IUPAC-Name |
N-(2,4-dichlorophenyl)-2-propoxybenzamide |
InChI |
InChI=1S/C16H15Cl2NO2/c1-2-9-21-15-6-4-3-5-12(15)16(20)19-14-8-7-11(17)10-13(14)18/h3-8,10H,2,9H2,1H3,(H,19,20) |
InChI-Schlüssel |
LSIMATHTODPYIW-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)Cl)Cl |
Kanonische SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-butyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B255497.png)
![Ethyl 2-({[(3,4-dimethoxybenzoyl)oxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255498.png)



![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylpropanamide](/img/structure/B255510.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]thiophene-2-carboxamide](/img/structure/B255511.png)





